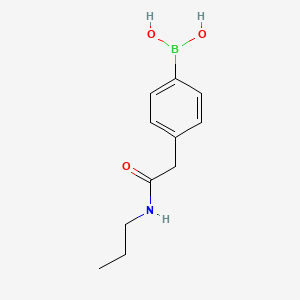

4-(N-Propylaminocarbonylmethyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a chemical compound with the molecular formula C17H26BNO3 . It is often used in scientific research and has a molecular weight of 303.21 .

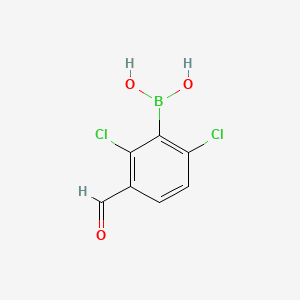

Molecular Structure Analysis

The molecular structure of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group via a propylaminocarbonylmethyl chain . The InChI code for this compound is 1S/C17H26BNO3/c1-6-11-19-15(20)12-13-7-9-14(10-8-13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3, (H,19,20) .Applications De Recherche Scientifique

1. Fast Fluorescent Blood Sugar Sensing

- Summary of Application: A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .

- Methods of Application: The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

- Results or Outcomes: This method can be applied to the detection of glucose in serum .

2. Biomedical Applications of Phenylboronic Acid— Functionalized Chitosan Conjugates

- Summary of Application: The conjugation of phenylboronic acid and chitosan has shown to exhibit a plethora of properties that can be exploited for a variety of applications .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these conjugates have the ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes .

- Results or Outcomes: These conjugates have been used in wound healing and tumor targeting .

3. Treatment of Periodontitis

- Summary of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) for the treatment of Periodontitis .

- Methods of Application: Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .

- Results or Outcomes: HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

4. Hydrophilic PBA-Functionalized Organic Monolith

- Summary of Application: 4-(3-butenylsulfonyl) phenylboronic acid (BSPBA) was designed and applied for the preparation of hydrophilic PBA-functionalized organic monolith .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that this monolith displays good selectivity toward the cis-diols in aqueous solution .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

5. Enrichment of cis-diol Containing Molecules

- Summary of Application: Phenylboronic acid-functionalized organic polymers have been synthesized for the enrichment of cis-diol containing molecules .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these polymers displayed ultrahigh selectivity to the cis-diol containing molecules .

- Results or Outcomes: The outcomes of this application are not detailed in the source .

6. Fluorescent Sensing of Glucose

- Summary of Application: A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized .

- Methods of Application: The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

- Results or Outcomes: This method can be applied to the detection of glucose in serum .

Safety And Hazards

Orientations Futures

Phenylboronic acid derivatives, such as 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, are regarded as synthetic mimics of lectins due to their ability to interact with various carbohydrates. This unique chemistry has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications. Emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets are currently being pursued .

Propriétés

IUPAC Name |

[4-[2-oxo-2-(propylamino)ethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-7-13-11(14)8-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUKJQVGEINYRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(=O)NCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681588 |

Source

|

| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-Propylaminocarbonylmethyl)phenylboronic acid | |

CAS RN |

1256345-81-9 |

Source

|

| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)